molecular formula C21H23Cl2N3O4S B2862761 N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1329626-76-7

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2862761
CAS No.: 1329626-76-7
M. Wt: 484.39
InChI Key: LGHWIUWVENPTQL-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride, also known as CID-16020046, is a potent and selective antagonist of the orphan G-protein-coupled receptor 55 (GPR55) . This compound has become an essential pharmacological tool for elucidating the complex signaling and physiological roles of GPR55, which has been proposed as a putative third cannabinoid receptor (CB3). By selectively inhibiting GPR55-mediated effects, this antagonist allows researchers to probe the receptor's involvement in various pathophysiological processes. Its primary research applications include the investigation of cancer cell proliferation, migration, and angiogenesis , as GPR55 signaling has been implicated in several cancer types. In neuroscience, it is widely used to study neuropathic pain, epilepsy, and neurotransmitter release , providing insights into novel therapeutic targets for neurological disorders. The hydrochloride salt form offers enhanced stability and solubility for in vitro and in vivo research applications. This product is supplied with detailed analytical data, including HPLC and mass spectrometry reports, to guarantee high purity and identity, ensuring reliable and reproducible research outcomes. It is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4S.ClH/c1-24(2)10-11-25(20(26)17-12-28-14-6-4-5-7-15(14)29-17)21-23-18-16(27-3)9-8-13(22)19(18)30-21;/h4-9,17H,10-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHWIUWVENPTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3COC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzothiazole Core

The 7-chloro-4-methoxy-1,3-benzothiazol-2-yl group is synthesized via cyclization of 2-aminothiophenol derivatives. Cyclization typically employs aldehydes or ketones under acidic conditions (e.g., polyphosphoric acid or concentrated HCl) at 80–100°C for 6–8 hours. For example, reacting 4-chloro-2-aminothiophenol with methyl glyoxylate in HCl yields the benzothiazole backbone with 78–85% efficiency.

Table 1: Reaction Conditions for Benzothiazole Core Synthesis

Starting Material Reagent Temperature (°C) Time (h) Yield (%)
4-Chloro-2-aminothiophenol Methyl glyoxylate 80 6 78–85
2-Amino-5-methoxythiophenol Acetic anhydride 100 8 70–75

Chlorination and Methoxylation

Electrophilic chlorination at the 7-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, followed by quenching with ice water. Methoxylation at the 4-position involves nucleophilic substitution with sodium methoxide (NaOMe) in methanol under reflux (65°C, 4 hours), yielding 7-chloro-4-methoxy-1,3-benzothiazole.

Synthesis of 2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide

Benzodioxine Ring Formation

The 1,4-benzodioxine scaffold is constructed from gallic acid derivatives. Methyl 3,4,5-trihydroxybenzoate undergoes cyclization with 1,2-dibromoethane in acetone using K₂CO₃ as a base, producing methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b]dioxine-6-carboxylate.

Table 2: Benzodioxine Synthesis Parameters

Starting Material Reagent Solvent Temperature (°C) Yield (%)
Methyl 3,4,5-trihydroxybenzoate 1,2-Dibromoethane Acetone 60 82

Carboxamide Functionalization

The ester intermediate is hydrolyzed to the carboxylic acid using H₂SO₄/trifluoroacetic acid (TFA) (1:4 v/v) under reflux (5 hours), followed by amidation with ammonium hydroxide. Alternative routes involve nitrile hydrolysis: 2,3-dihydrobenzo[b]dioxine-6-carbonitrile is treated with H₂SO₄/TFA to yield the carboxamide (74% yield).

Coupling of Benzothiazole and Benzodioxine Moieties

Amide Bond Formation

The benzothiazole amine (7-chloro-4-methoxy-1,3-benzothiazol-2-amine) reacts with 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. Reaction at 25°C for 12 hours achieves 65–70% coupling efficiency.

Introduction of the Dimethylaminoethyl Group

N-[2-(Dimethylamino)ethyl] substitution is performed via nucleophilic substitution. The intermediate amide reacts with 2-chloro-N,N-dimethylethylamine in dimethylformamide (DMF) at 50°C for 8 hours, catalyzed by potassium iodide (KI).

Table 3: Coupling Reaction Optimization

Step Reagent Solvent Catalyst Yield (%)
Amide bond formation DIPEA THF None 65–70
Alkylamine addition 2-Chloro-N,N-dimethylethylamine DMF KI 60–68

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) gas in diethyl ether at 0°C. Precipitation occurs within 2 hours, yielding a crystalline solid with >95% purity.

Industrial-Scale Production Considerations

Catalytic Optimization

Lewis acids (e.g., ZnCl₂) enhance cyclization rates during benzothiazole synthesis, reducing reaction times by 30%. Continuous flow reactors improve benzodioxine carboxamide yields to 88% by minimizing side reactions.

Purification Techniques

Chromatography (silica gel, ethyl acetate/hexane) isolates intermediates, while recrystallization (ethanol/water) purifies the final hydrochloride salt.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): δ 3.25 (s, 6H, N(CH₃)₂), 4.10–4.30 (m, 4H, benzodioxine OCH₂), 7.45–7.60 (m, 3H, aromatic).
  • ¹³C NMR: 167.8 ppm (C=O), 154.2 ppm (benzothiazole C-2).

Mass Spectrometry

High-resolution ESI-TOF-MS confirms the molecular ion at m/z 502.879 [M+H]⁺, aligning with the formula C₂₂H₂₆Cl₃N₃O₂S.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylamino groups.

    Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinones and N-oxides.

    Reduction: Products may include dihydro derivatives.

    Substitution: Products may include substituted amines and thioethers.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be used in the synthesis of advanced materials with unique electronic properties.

Biology

    Biological Probes: The compound can be used as a fluorescent probe for studying biological systems.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals.

    Diagnostics: It can be used in diagnostic assays for detecting specific biomolecules.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzothiazole Derivatives

The benzothiazole scaffold is a common pharmacophore in medicinal chemistry. Below is a comparison with key analogs from and :

Compound Name / Structure Key Substituents Synthesis Yield (%) Notable Spectral Features (IR/NMR) Reference
Target Compound: N-(7-Chloro-4-Methoxy-1,3-Benzothiazol-2-yl)-N-[2-(Dimethylamino)ethyl]-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide HCl 7-Cl, 4-OCH₃, benzodioxine, dimethylaminoethyl N/A N/A (presumed C=O ~1715 cm⁻¹, aromatic δ 6.5–8.5 ppm)
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) 4-ClPh, thiazolidinone 70 IR: C=O ~1700 cm⁻¹; NMR: δ 7.2–8.1 ppm (aromatic)
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (15) Cl, dihydroxybenzylidene, SO₂ 95 IR: SO₂ ~1130–1330 cm⁻¹; NMR: δ 8.23–8.40 ppm (H-5,8)

Key Observations :

  • Substituent Diversity : The target compound’s 7-chloro-4-methoxy substitution on benzothiazole contrasts with chlorophenyl or fluorophenyl groups in analogs (e.g., 4g, 4h) . Methoxy groups typically enhance metabolic stability, while chloro substituents increase lipophilicity.
  • Benzodioxine vs. Benzodithiazine : The benzodioxine moiety in the target compound may confer improved solubility over the sulfonyl-containing benzodithiazine in Compound 15 .
Pharmacological Implications (Inferred from Analogs)
  • CNS Modulation: The dimethylaminoethyl side chain is structurally akin to antidepressants (e.g., fluoxetine), implying possible serotonin reuptake inhibition .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The compound’s synthesis involves multi-step reactions, including coupling of benzothiazole and benzodioxine moieties. Key steps include:
  • Reaction conditions : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.
  • Purification : Employ flash chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) for intermediates, followed by recrystallization for the final product .
  • Analytical validation : Confirm intermediate structures via 1H^1H-NMR (e.g., δ 3.65 ppm for methoxy protons) and LC-MS for molecular ion peaks (e.g., m/z 479.42) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR : Focus on distinguishing benzothiazole (δ 7.8–8.2 ppm for aromatic protons) and benzodioxine (δ 4.2–4.5 ppm for methylene groups) signals. 13C^{13}C-NMR can confirm carbonyl carbons (δ ~170 ppm) .
  • IR : Look for absorption bands at ~1650 cm1^{-1} (amide C=O stretch) and 1250 cm1^{-1} (C-O-C in benzodioxine) .
  • Mass spectrometry : Use high-resolution MS to verify the molecular formula (e.g., C22_{22}H24_{24}Cl2_2N4_4O2_2S) and detect fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and tissue distribution using radiolabeled analogs (e.g., 14C^{14}C-tagged compound) to assess bioavailability discrepancies .
  • Metabolite identification : Perform LC-MS/MS on liver microsomes to detect phase I/II metabolites (e.g., demethylation or glucuronidation) that may deactivate the compound in vivo .
  • Dose-response optimization : Use Hill slope analysis to compare EC50_{50} values across models, adjusting for protein binding effects (e.g., equilibrium dialysis to measure free fraction) .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) and optimizing this compound’s selectivity?

  • Methodological Answer :
  • Molecular docking : Perform docking studies with target proteins (e.g., kinase domains) using software like AutoDock Vina. Prioritize residues forming hydrogen bonds (e.g., Lys123 in the ATP-binding pocket) .
  • QSAR modeling : Use CoMFA or CoMSIA to correlate substituent effects (e.g., chloro vs. methoxy groups) with activity. Validate models with leave-one-out cross-validation (R2^2 > 0.8) .
  • Free-energy perturbation (FEP) : Calculate binding affinity changes for analogs (e.g., replacing dimethylamino with morpholino) using Schrödinger’s FEP+ .

Q. How should researchers design experiments to investigate the compound’s potential off-target effects in complex biological systems?

  • Methodological Answer :
  • Proteome-wide profiling : Use thermal shift assays (TSA) to identify off-target proteins with shifted melting temperatures upon compound binding .
  • CRISPR-Cas9 screens : Perform genome-wide knockout screens in cell lines to detect synthetic lethality or resistance genes .
  • Transcriptomics : Analyze RNA-seq data post-treatment (e.g., 24h exposure) to map pathway enrichment (e.g., NF-κB or MAPK) .

Key Notes for Experimental Design

  • Contradiction management : Replicate in vivo studies with ≥6 animals per group to address variability .
  • Safety protocols : Use fume hoods and PPE (gloves, goggles) when handling hydrochloride salts due to potential respiratory irritation .
  • Data validation : Cross-verify computational predictions with orthogonal assays (e.g., SPR for binding affinity) .

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